molecular formula C10H20INO3 B13307168 tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

Katalognummer: B13307168
Molekulargewicht: 329.18 g/mol
InChI-Schlüssel: SRZFZFZQVGJFOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate iodinated intermediate. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its potential as a therapeutic agent .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including the production of specialty chemicals .

Wirkmechanismus

The mechanism of action of tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl carbamate

Comparison: tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical properties.

Eigenschaften

Molekularformel

C10H20INO3

Molekulargewicht

329.18 g/mol

IUPAC-Name

tert-butyl N-(3-iodo-2-methoxy-2-methylpropyl)carbamate

InChI

InChI=1S/C10H20INO3/c1-9(2,3)15-8(13)12-7-10(4,6-11)14-5/h6-7H2,1-5H3,(H,12,13)

InChI-Schlüssel

SRZFZFZQVGJFOR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC(C)(CI)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.